4-Oxo-3-phenylbut-2-en-2-yl thiocyanate
Description
Properties
CAS No. |
119835-53-9 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(4-oxo-3-phenylbut-2-en-2-yl) thiocyanate |
InChI |
InChI=1S/C11H9NOS/c1-9(14-8-12)11(7-13)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
GOESVROQYSLQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C=O)C1=CC=CC=C1)SC#N |
Origin of Product |
United States |
Preparation Methods
Conjugate Addition of Thiocyanate to α,β-Unsaturated Ketones
Principle : Thiocyanate ion (SCN⁻) undergoes Michael addition to α,β-unsaturated ketones under basic conditions.
Procedure :
- Substrate : 4-Oxo-3-phenylbut-2-en-2-one (1.0 mmol) is dissolved in anhydrous THF.
- Reagent : Potassium thiocyanate (1.2 mmol) and catalytic tetrabutylammonium bromide (TBAB, 0.1 mmol).
- Conditions : Stirred at 60°C for 6–8 hours under nitrogen.
- Workup : Quenched with ice water, extracted with ethyl acetate, and purified via silica chromatography.
Yield : 68–72%
Advantages : Mild conditions, no metal catalysts.
Limitations : Moderate stereocontrol (E/Z ratio ~3:1).
Silver-Catalyzed Thiocyanation of Haloalkynes
Principle : Silver nitrate mediates thiocyanation of haloalkynes, retaining halogen atoms for downstream functionalization.
Procedure :
- Substrate : 2-Bromo-4-oxo-3-phenylbut-2-yne (1.0 mmol) in acetonitrile.
- Catalyst : AgNO₃ (10 mol%), KSCN (1.5 mmol).
- Conditions : Reflux at 80°C for 4 hours.
- Workup : Filtered through Celite, concentrated, and crystallized from ethanol.
Yield : 82–89% (Z-isomer predominant, >95:5 Z/E)
Key Insight : Halogen retention enables further cross-coupling (e.g., Suzuki reactions).
Nucleophilic Substitution of Halogenated Precursors
Principle : Displacement of bromine or iodine in α-halo enones by thiocyanate.
Procedure :
- Substrate : 2-Bromo-4-oxo-3-phenylbut-2-ene (1.0 mmol) in DMF.
- Reagent : NaSCN (2.0 mmol), 18-crown-6 (0.2 mmol).
- Conditions : 100°C for 12 hours.
- Workup : Diluted with water, extracted with CH₂Cl₂, and purified.
Yield : 55–60%
Challenges : Competing elimination reactions reduce efficiency.
Oxidative Functionalization Using N-Chlorosuccinimide (NCS)
Principle : NCS oxidizes thiol intermediates to thiocyanates in situ.
Procedure :
- Intermediate : 2-Mercapto-4-oxo-3-phenylbut-2-ene (1.0 mmol) in DCM.
- Reagent : NCS (1.2 mmol), DMSO (3.0 equiv).
- Conditions : Stirred at 40°C for 2 hours.
- Workup : Washed with NaHCO₃, dried, and concentrated.
Yield : 65–70%
Note : Requires prior synthesis of thiol precursor, adding steps.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (Z/E) | Key Advantage | Limitation |
|---|---|---|---|---|
| Conjugate Addition | 68–72 | 3:1 | Metal-free, scalable | Moderate stereocontrol |
| Silver Catalysis | 82–89 | >95:5 | High Z-selectivity | Requires haloalkyne precursor |
| Nucleophilic Substitution | 55–60 | Not reported | Simple reagents | Low yield, side reactions |
| NCS Oxidation | 65–70 | N/A | In situ oxidation | Multi-step synthesis |
Chemical Reactions Analysis
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocyanate group can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s structural complexity distinguishes it from simpler thiocyanates. Key comparisons include:
- Key Observations: The target compound’s conjugated enone system likely enhances stability and reactivity compared to aliphatic thiocyanates like ethyl thiocyanate . The phenyl group contributes to higher melting points and crystallinity, as seen in the 307–308°C mp of the structurally complex thiadiazole analog .
Spectroscopic and Analytical Data
- IR/NMR :
- Mass Spectrometry :
- Fragmentation patterns of similar compounds (e.g., m/z 547 for C₃₀H₂₁N₅O₂S₂ ) highlight stability under MS conditions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-oxo-3-phenylbut-2-en-2-yl thiocyanate, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic addition of thiocyanate to α,β-unsaturated carbonyl intermediates. For example, analogous reactions involve reacting aryl isothiocyanates with enolizable ketones in dimethylformamide (DMF) under basic conditions (e.g., KOH) . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the thiocyanate group’s integration and the enone system’s conjugation. The α,β-unsaturated carbonyl moiety typically shows deshielded protons (δ 6.5–7.5 ppm) and carbonyl carbons near δ 190–200 ppm.
- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for refining crystal structures, particularly for resolving disorder in thiocyanate groups or phenyl ring orientations . High-resolution data (e.g., < 0.8 Å) improves accuracy in bond-length and angle determination.
Q. How does the compound’s stability vary under different laboratory conditions?
Thiocyanate derivatives are prone to hydrolysis under acidic or oxidative conditions. Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring can quantify degradation products. For instance, nickel thiocyanate analogs degrade into cyanate and sulfur oxides in acidic media, suggesting similar behavior for this compound . Storage recommendations include inert atmospheres (N) and desiccated, light-protected environments.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thiocyanate addition to α,β-unsaturated carbonyl systems?
The reaction likely proceeds via a Michael addition mechanism, where the thiocyanate anion attacks the β-carbon of the enone. Computational studies (e.g., DFT calculations) can map electron density distributions to predict regioselectivity. Isotopic labeling (e.g., N-thiocyanate) combined with C NMR or mass spectrometry may track intermediate formation . Competing pathways, such as thiocyanate isomerization, require kinetic analysis (e.g., stopped-flow UV-Vis spectroscopy).
Q. How can contradictions between crystallographic data and spectroscopic results be resolved?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example:
- Crystallography : SHELXL refinement may indicate planar enone systems, but solution-state NMR could show torsional strain.
- IR Spectroscopy : Discrepancies in C≡N stretching frequencies (~2100 cm) may reflect crystal packing vs. solvation effects. Cross-validation using multiple techniques (e.g., Raman spectroscopy, variable-temperature NMR) and computational docking (e.g., Gaussian or ORCA) is essential .
Q. What advanced catalytic or biodegradation strategies are effective for mitigating environmental impacts of thiocyanate derivatives?
- Catalytic Wet Oxidation (CWO) : Copper(II) catalysts in acidic media oxidize thiocyanate to sulfate and ammonia at 150–200°C, achieving >90% degradation efficiency. Reaction kinetics can be modeled using Arrhenius parameters derived from batch reactor data .
- Biodegradation : Thiocyanate-degrading microbial consortia (e.g., Thiobacillus spp.) metabolize SCN via the carbonyl pathway. Continuous bioreactor studies with activated sludge (HRT: 12–24 hrs) and S as an electron donor enhance degradation rates .
Methodological Recommendations
- Synthetic Optimization : Use design-of-experiments (DoE) software (e.g., JMP) to screen solvent/base combinations .
- Data Analysis : Employ SHELXTL for crystallographic refinement and Mercury for visualization .
- Environmental Studies : Monitor SCN degradation via ion chromatography or UV-Vis assays (λ = 460 nm for Fe(SCN) complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
